2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct chemical properties, making pyridine and its derivatives fundamental building blocks in numerous areas of science. globalresearchonline.net The pyridine nucleus is a ubiquitous feature in a vast array of natural products, including alkaloids like nicotine, vitamins such as niacin and pyridoxine, and essential coenzymes. nih.gov
In the realm of organic synthesis, pyridine derivatives are extensively utilized as versatile scaffolds for the design and synthesis of new molecules. nih.govnbinno.com Their applications span from being crucial ligands in organometallic chemistry and asymmetric catalysis to their use in the development of functional nanomaterials. nih.gov The pyridine ring's electronic nature, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, influences its reactivity, making it prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This inherent reactivity, coupled with the ability to be readily functionalized, has cemented the role of pyridine derivatives in the creation of a multitude of compounds with significant biological and pharmacological activities. wisdomlib.org Consequently, they are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The diverse applications of pyridine derivatives underscore their importance in advancing various scientific frontiers. nbinno.comwisdomlib.org
Strategic Importance of Halogenated Pyridines as Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. nbinno.com Halogenated pyridines are crucial for creating a vast array of derivatives necessary for the development of drugs and agrochemicals. chemrxiv.orgnih.gov The presence of a halogen, such as bromine or chlorine, provides a reactive handle for a wide variety of chemical transformations, most notably cross-coupling reactions. nbinno.com
The carbon-halogen bond in these compounds enables numerous subsequent bond-forming reactions, which are instrumental for diversifying chemical structures during the exploration of structure-activity relationships (SAR) in drug discovery. chemrxiv.orgnih.gov For instance, the bromine atom in a bromopyridine is readily susceptible to participation in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings, which are fundamental methods for constructing carbon-carbon bonds. nbinno.com This capability allows for the efficient attachment of various functional groups and molecular fragments, thereby enabling the synthesis of complex molecules from simpler precursors. nbinno.com
Moreover, the position of the halogen on the pyridine ring dictates the regioselectivity of subsequent reactions, offering precise control over the synthetic outcome. While electrophilic halogenation of pyridine itself is often challenging and requires harsh conditions, various methods have been developed for the regioselective synthesis of halopyridines. nsf.gov The strategic importance of these intermediates lies in their ability to serve as versatile platforms for building molecular complexity, making them indispensable in both academic research and industrial applications. nbinno.comnih.gov
Allylic Ethers in Molecular Design and Transformations
Allylic ethers are organic compounds containing an ether linkage adjacent to a carbon-carbon double bond. This structural motif is not only present in numerous natural products and pharmaceuticals but also serves as a versatile functional group in organic synthesis. nih.gov The reactivity of the allyl group allows for a diverse range of chemical transformations, making allylic ethers valuable intermediates in molecular design.
One of the key reactions of allylic ethers is the Claisen rearrangement, a thermal process that results in the formation of a C-allyl phenol or a related structure, thereby creating a new carbon-carbon bond. researchgate.net Furthermore, the double bond in the allyl group can undergo various reactions, including isomerization to form enol ethers. acs.org The development of catalytic methods for the isomerization of allylic ethers has expanded their synthetic utility. diva-portal.orgwhiterose.ac.uk
The strategic placement of an allylic ether within a molecule can influence its biological activity and provide a site for further chemical modification. The ability to selectively transform the allylic ether functionality allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry and materials science. The unique reactivity and structural features of allylic ethers make them an important component in the toolkit of synthetic organic chemists for the construction of intricate molecular architectures. diva-portal.org
Research Context of 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE
While direct research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a significant potential as a versatile synthetic intermediate. This compound amalgamates the key features of a halogenated pyridine and an allylic ether, positioning it as a valuable building block for the synthesis of more complex molecules.
The likely precursor for its synthesis is 2-bromo-3-hydroxypyridine (B45599), a commercially available compound. chemicalbook.com The synthesis of 2-bromo-3-hydroxypyridine itself can be achieved from 3-hydroxypyridine (B118123) through bromination. chemicalbook.comgoogle.com The subsequent O-alkylation of 2-bromo-3-hydroxypyridine with an allyl halide, such as allyl bromide, would yield the target compound, this compound. This type of alkylation is a common transformation for hydroxypyridines.
The research value of this compound lies in the orthogonal reactivity of its two key functional groups. The 2-bromo substituent can be utilized in cross-coupling reactions to introduce a wide range of substituents at this position. Simultaneously or sequentially, the allyloxy group can undergo various transformations, including rearrangement, isomerization, or cleavage, to further functionalize the 3-position of the pyridine ring. This dual functionality makes it a potentially powerful tool for creating libraries of substituted pyridine derivatives for screening in drug discovery and materials science applications. The strategic combination of a reactive halogen and a versatile allylic ether within a single pyridine scaffold warrants further investigation into its synthetic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-prop-2-enoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXOIAWEZVDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629902 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123552-77-2 | |
| Record name | 2-Bromo-3-[(prop-2-en-1-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Prop 2 En 1 Yloxy Pyridine
Retrosynthetic Considerations for Substituted Pyridine (B92270) Systems
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. amazonaws.com For 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE, the primary disconnections involve the carbon-bromine and the carbon-oxygen bonds. A logical retrosynthetic approach would disconnect the allyloxy group first, leading to the key intermediate, 2-bromo-3-hydroxypyridine (B45599). This disconnection is strategically sound as the hydroxyl group can be readily converted to the desired ether functionality in a forward synthesis.
Further disconnection of the bromine atom from 2-bromo-3-hydroxypyridine would lead to 3-hydroxypyridine (B118123). This simplifies the synthesis to the regioselective bromination of 3-hydroxypyridine, a readily available starting material. pipzine-chem.com This two-step retrosynthetic pathway provides a clear and efficient strategy for the synthesis of the target molecule.
Regioselective Functionalization of the Pyridine Core
The successful synthesis of this compound hinges on the ability to selectively introduce the bromo and allyloxy groups at the C2 and C3 positions of the pyridine ring, respectively.
The introduction of a bromine atom at the C2 position of a pyridine ring can be achieved through several methods, each with its own advantages and limitations. The choice of method often depends on the nature of the substituents already present on the pyridine ring.
One of the most reliable methods for introducing a halogen at a specific position on an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a halide salt. organic-chemistry.org In the context of pyridine synthesis, this would involve the diazotization of a 2-aminopyridine (B139424) derivative. For example, 2-amino-3-bromopyridine (B76627) can be converted to 3-bromo-2-hydroxypyridine (B31989) via a diazotization reaction using sodium nitrite (B80452) and sulfuric acid. chemicalbook.com
It is important to note that pyridine-2-diazonium salts are known to be highly unstable and cannot typically be isolated. google.com Therefore, the subsequent reaction with the halide must be performed in situ.
| Reagents | Conditions | Product | Yield |
| 2-amino-3-bromopyridine, Sodium nitrite, Sulfuric acid, Water | 0 °C, then neutralization with NaOH | 3-bromo-2-hydroxypyridine | 90% chemicalbook.com |
Direct C-H halogenation of pyridines is often challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack. chemrxiv.orgnih.govresearchgate.net Electrophilic aromatic substitution on pyridine, when it does occur, typically favors the C3 position. youtube.comquora.comchegg.com Achieving selective bromination at the C2 position often requires harsh reaction conditions or the use of specific directing groups. researchgate.netnih.gov
However, for activated pyridine systems, such as those containing hydroxyl or amino groups, direct halogenation can be a viable strategy. For instance, the bromination of 3-hydroxypyridine with bromine in the presence of sodium hydroxide (B78521) can yield 2-bromo-3-hydroxypyridine. google.com N-Bromosuccinimide (NBS) is another reagent that has been used for the regioselective bromination of activated pyridines. researchgate.net
| Starting Material | Reagents | Conditions | Product | Yield |
| 3-hydroxypyridine | Bromine, Sodium hydroxide, Water | -10 to 15 °C | 2-bromo-3-hydroxypyridine | 70-75% google.com |
Recent advancements have also explored the use of pyridine N-oxides to facilitate halogenation at the C2 and C4 positions. researchgate.nettcichemicals.com
Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method involves the reaction of an organohalide with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species that can then be quenched with an electrophile. nih.gov
In the context of pyridine synthesis, a pre-existing halogen on the pyridine ring can be exchanged for a metal, which can then be reacted with a bromine source to introduce a bromine atom at a specific position. For example, a bromopyridine can undergo a bromine-lithium exchange with n-butyllithium to form a lithiated pyridine, which can then be quenched with a source of electrophilic bromine. acs.orgresearchgate.net This method allows for the precise installation of a bromine atom at a desired position, provided a suitable halogenated precursor is available. The presence of certain functional groups can influence the rate and regioselectivity of the exchange. wikipedia.org
The final step in the synthesis of this compound is the introduction of the allyloxy group at the C3 position. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.
In this case, the key intermediate, 2-bromo-3-hydroxypyridine, can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyridin-3-olate. This alkoxide is then reacted with allyl bromide to afford the desired product. Copper-catalyzed O-arylation methods have also been developed for the synthesis of aryl ethers from hydroxypyridines. nih.govacs.org
| Starting Material | Reagents | Base | Product |
| 2-bromo-3-hydroxypyridine | Allyl bromide | Sodium hydride or Potassium carbonate | This compound |
Introduction of the Allyloxy Moiety at the C3 Position
O-Alkylation of 2-Bromo-3-hydroxypyridine Precursors
The most direct and widely employed method for the synthesis of this compound is the O-alkylation of its precursor, 2-bromo-3-hydroxypyridine. This reaction is a variation of the classic Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.
The first step is the deprotonation of the phenolic hydroxyl group of 2-bromo-3-hydroxypyridine. This is typically achieved using a suitable base. The choice of base and solvent is critical for reaction efficiency and can influence the yield. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). google.complos.org Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are frequently used to facilitate the S_N_2 reaction mechanism. plos.orgnih.gov
Once the pyridinoxide anion is formed, it acts as a nucleophile, attacking an allylic electrophile, most commonly an allyl halide such as allyl bromide. The reaction proceeds via an S_N_2 pathway to displace the halide and form the desired ether linkage. A general patent describing the O-alkylation of 2-bromo-3-hydroxypyridine with methyl iodide provides a procedural basis for this type of transformation, achieving high yields. google.com Similarly, methodologies developed for the synthesis of other aryl ethers using propargyl bromide in the presence of K2CO3 and acetone demonstrate the effectiveness of these conditions for related alkylations. plos.orgnih.gov
Table 1: Typical Conditions for O-Alkylation of 2-Bromo-3-hydroxypyridine
| Reagent/Condition | Role/Type | Example(s) | Reference(s) |
|---|---|---|---|
| Starting Material | Hydroxypyridine | 2-Bromo-3-hydroxypyridine | google.com |
| Alkylating Agent | Allylic Halide | Allyl bromide, Allyl chloride | nih.gov |
| Base | Deprotonating Agent | K2CO3, NaH, NaOH | google.complos.org |
| Solvent | Reaction Medium | Acetone, DMF, Methanol | google.complos.org |
| Temperature | Reaction Condition | Room temperature to reflux | google.com |
Mitsunobu-Type Reaction for Allylic Ether Formation
An alternative and powerful method for forming the allylic ether bond is the Mitsunobu reaction. nih.gov This reaction allows for the condensation of an acidic component (a pronucleophile) with a primary or secondary alcohol under mild, redox-neutral conditions. organic-chemistry.orgresearchgate.net In the synthesis of this compound, 2-bromo-3-hydroxypyridine serves as the acidic pronucleophile, while allyl alcohol is the alcohol component.
The reaction is mediated by a combination of a reducing agent, typically an aryl or alkyl phosphine (B1218219) like triphenylphosphine (B44618) (PPh3), and an oxidizing agent, an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The mechanism involves the phosphine activating the azodicarboxylate, which then protonates the alcohol, converting the hydroxyl group into a good leaving group. The resulting pyridinoxide, formed from the deprotonation of 2-bromo-3-hydroxypyridine, then displaces the activated hydroxyl group to form the ether. psu.edu
The Mitsunobu reaction is renowned for its reliability and tolerance of various functional groups. researchgate.net However, a significant drawback is the formation of stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazo compound, which can complicate purification. researchgate.net To address this, modified protocols have been developed, such as using polymer-supported triphenylphosphine (PS-PPh3) or 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) as the azodicarboxylate, which can simplify the removal of byproducts through filtration. psu.eduresearchgate.net
Table 2: Key Reagents in the Mitsunobu Reaction for Allylic Ether Formation
| Reagent | Abbreviation | Role in Reaction |
|---|---|---|
| Triphenylphosphine | PPh3 | Reducing agent, activates the azodicarboxylate |
| Diethyl Azodicarboxylate | DEAD | Oxidizing agent, facilitates alcohol activation |
| Diisopropyl Azodicarboxylate | DIAD | Oxidizing agent, alternative to DEAD |
| 2-Bromo-3-hydroxypyridine | - | Acidic Pronucleophile |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Pyridines
Nucleophilic aromatic substitution (SNAr) presents a conceptually different approach to forming the C-O bond. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring that bears a good leaving group. For this strategy to be viable for synthesizing this compound, the pyridine ring must be sufficiently activated by electron-withdrawing groups, and a suitable leaving group must be present at the 3-position.
A hypothetical SNAr pathway would involve a precursor such as 2-bromo-3-fluoropyridine (B1272038) or 2-bromo-3-chloropyridine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The halogen at the 3-position would serve as the leaving group, with fluoride (B91410) being particularly effective in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.gov
In this scenario, sodium allyloxide or potassium allyloxide, prepared from allyl alcohol and a strong base, would act as the nucleophile. The allyloxide would attack the C-3 position of the activated pyridine, displacing the fluoride or chloride to yield the target product. Studies on the chemoselective functionalization of polyhalogenated pyridines have shown that fluorine is often the most reactive site for SNAr, allowing for selective substitution even in the presence of other halogens like chlorine or bromine. nih.govrsc.org
Table 3: Relative Reactivity of Leaving Groups in Pyridine SNAr Reactions
| Leaving Group | General Reactivity | Rationale | Reference(s) |
|---|---|---|---|
| Fluoride (-F) | Highest | Strong inductive electron withdrawal stabilizes the intermediate. | nih.govrsc.org |
| Chloride (-Cl) | Moderate | Good leaving group ability but less activating than fluoride. | nih.gov |
Convergent and Linear Synthesis Pathways to this compound
A linear synthesis builds the molecule in a stepwise fashion, where the product of each reaction becomes the starting material for the next. The synthesis of this compound is most commonly achieved through a linear sequence. A typical pathway involves the bromination of 3-hydroxypyridine to form the key intermediate, 2-bromo-3-hydroxypyridine, followed by the O-alkylation with an allyl halide as the final step. google.com This approach is straightforward and often practical for relatively simple molecules. Both the O-alkylation and Mitsunobu reactions described above represent the final transformations in such a linear pathway.
Green Chemistry Principles in the Synthesis of this compound and Related Derivatives
Applying the principles of green chemistry to synthetic routes aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. rasayanjournal.co.in Several of these principles can be applied to the synthesis of this compound.
Atom Economy: This principle favors reactions that incorporate the maximum amount of starting materials into the final product. The Williamson ether synthesis (O-alkylation) exhibits good atom economy, with the primary byproduct being an inorganic salt. In contrast, the Mitsunobu reaction has poor atom economy due to the generation of stoichiometric quantities of triphenylphosphine oxide and a reduced hydrazodicarboxylate byproduct. nih.govresearchgate.net
Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. For the O-alkylation, using acetone instead of more toxic solvents like DMF is a greener alternative. plos.org The development of syntheses that can be performed under solvent-free conditions, such as through mechanochemistry, represents a significant advancement in this area. researchgate.net
Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. Methodologies that utilize microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov The O-alkylation of 2-bromo-3-hydroxypyridine could potentially be optimized using microwave-assisted synthesis.
Waste Reduction: The use of polymer-supported reagents, such as PS-PPh3 in the Mitsunobu reaction, is a key strategy for reducing waste. psu.eduresearchgate.net These reagents simplify product purification by allowing byproducts to be removed by simple filtration, eliminating the need for chromatographic separation and reducing solvent usage.
Table 4: Green Chemistry Comparison of Synthetic Methods
| Green Principle | O-Alkylation (Williamson) | Mitsunobu Reaction | SNAr Strategy |
|---|---|---|---|
| Atom Economy | Good (byproduct is a salt) | Poor (phosphine oxide and hydrazo byproducts) | Good (byproduct is a salt) |
| Reagent Safety | Uses strong bases (e.g., NaH) | DEAD/DIAD are hazardous; PPh3 is an irritant | Requires activated, potentially hazardous precursors |
| Solvent Choice | Can use greener solvents like acetone | Often requires THF or Dichloromethane (B109758) | Often requires polar aprotic solvents (e.g., DMSO, DMF) |
| Energy Use | Can often be run at moderate temperatures | Typically run at or below room temperature | May require heating to proceed at a reasonable rate |
Chemical Reactivity and Derivatization of 2 Bromo 3 Prop 2 En 1 Yloxy Pyridine
Transformations at the C2-Bromine Center
The carbon-bromine bond at the C2 position of the pyridine (B92270) ring is the primary site of reactivity. Its strategic location, ortho to the ring nitrogen, influences its electronic properties and susceptibility to various reagents. This section details the principal transformations occurring at this center.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are paramount in the functionalization of 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE. These reactions provide powerful and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. For substrates like this compound, the reaction with aryl or vinyl boronic acids (or their corresponding esters) provides a direct route to 2-aryl- and 2-vinyl-substituted pyridines. nih.govnih.govclaremont.edu The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. nih.gov The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 100 | ~80 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 |
Note: Data is representative of typical reactions involving substituted 2-bromopyridines and may be adapted for this compound.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is particularly useful for its high functional group tolerance. This compound can be coupled with various alkyl-, aryl-, or vinylzinc reagents to afford the corresponding substituted pyridines. The pyridylzinc halide precursors are typically generated via transmetalation from pyridyllithium species or by direct reaction with activated zinc.
Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is the premier method. rsc.org This reaction couples the 2-bromopyridine (B144113) substrate with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. scirp.org The reaction is highly efficient for producing 2-alkynylpyridine derivatives. scirp.org
Table 2: Typical Conditions for Sonogashira Coupling of Substituted 2-Bromopyridines
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 93 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 90 |
Note: Data is based on studies with 2-amino-3-bromopyridines and other analogs, demonstrating the general applicability of the method. scirp.org
Buchwald-Hartwig Amination: This palladium-catalyzed amination has become a cornerstone for the synthesis of aryl amines. wikipedia.org It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and even amides. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich, such as XPhos or RuPhos), and a strong base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). researchgate.netrug.nl This method provides a direct and versatile route to 2-aminopyridine (B139424) derivatives. nih.govchemspider.com
Ullmann-type Condensation: The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern protocols often use copper(I) salts (e.g., CuI) with ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) at more moderate temperatures. nih.gov This reaction is particularly useful for coupling with carbazoles and other N-heterocycles. nih.gov
The Ullmann condensation is also a key method for forming C-O and C-S bonds. The reaction of this compound with phenols or alcohols, catalyzed by a copper species in the presence of a base, yields diaryl or alkyl aryl ethers. Similarly, coupling with thiols or thiophenols provides access to the corresponding 2-pyridyl sulfides. organic-chemistry.orgnih.gov These reactions often require ligands to facilitate the process under milder conditions. nih.gov Recent developments have also shown that photoinduced, copper-catalyzed C-S couplings can proceed at very low temperatures (0°C). organic-chemistry.org
Nucleophilic Displacement Reactions on 2-Bromopyridine Systems
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 2-bromopyridine systems is generally challenging compared to substrates activated by strong electron-withdrawing groups. wikipedia.org The pyridine nitrogen provides some activation at the C2 (ortho) and C4 (para) positions by stabilizing the anionic Meisenheimer intermediate. echemi.com However, bromine is a less effective leaving group than fluorine in SNAr reactions where the C-X bond cleavage is not the rate-determining step. nih.govnih.gov
Despite these challenges, nucleophilic displacement can be achieved under specific conditions. For instance, reactions with strong nucleophiles like thiolates or alkoxides can proceed, often requiring elevated temperatures or microwave assistance to achieve good conversion. tandfonline.comtandfonline.com Studies have shown that using ethanol (B145695) as a solvent with microwave heating can be an effective green chemistry approach for the substitution of halopyridines with sulfur and oxygen nucleophiles. tandfonline.comtandfonline.com The reactivity order in these systems is not always straightforward and can be influenced by the mechanism, which may differ from the classic SNAr pathway. reddit.com
Formation of Organometallic Intermediates (e.g., Lithiation, Grignard reagents)
Lithiation: The bromine atom on this compound can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C). wikipedia.org This lithium-halogen exchange is a rapid and efficient process, generating a highly reactive 2-lithiopyridine intermediate. byu.edubyu.eduresearchgate.net This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups at the C2 position. The choice of solvent can be critical, as ethereal solvents may influence subsequent reactions, and non-ethereal solvents like dichloromethane (B109758) have been explored. byu.edubyu.edu The presence of the C3-alkoxy group may also influence the regioselectivity of lithiation if deprotonation competes with halogen exchange. researchgate.net
Grignard Reagents: Formation of the corresponding Grignard reagent, 2-[3-(prop-2-en-1-yloxy)pyridin-2-yl]magnesium bromide, can be accomplished by reacting the parent bromide with magnesium metal. This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. The resulting organomagnesium compound is a powerful nucleophile that can be used in a manner similar to its organolithium counterpart, offering a complementary and often milder route for C-C bond formation with various electrophiles.
Reactions Involving the C3-Allyloxy Moiety
Rearrangements of Allylic Ethers
Claisen Rearrangement: The Claisen rearrangement is a well-known thermal or Lewis acid-catalyzed princeton.eduprinceton.edu-sigmatropic rearrangement of allyl aryl ethers. princeton.eduwikipedia.orgorganic-chemistry.orgtue.nl While the rearrangement of other allyloxypyridines has been reported, specific studies on the thermal or catalyzed Claisen rearrangement of this compound, which would yield 2-bromo-4-allylpyridin-3-ol, are absent from the available literature.
Gold-catalyzed Rearrangements: Gold catalysts are known to mediate various rearrangements of unsaturated systems. However, no literature specifically describes the gold-catalyzed rearrangement of this compound.
Selective Ether Cleavage Strategies
Various methods exist for the cleavage of allyl ethers, often employing transition metal catalysts such as palladium or ruthenium. rsc.orgnih.govresearchgate.netrsc.orgrsc.orglookchem.com These methods are designed to be selective and tolerate a range of functional groups. Despite the general knowledge in this area, specific protocols and their efficacy for the deallylation of this compound to furnish 2-bromopyridin-3-ol have not been reported.
The absence of specific experimental data, including reaction conditions, yields, and spectroscopic data for the products of the outlined reactions, prevents the generation of a scientifically accurate and detailed article as per the user's request. The creation of such content would require speculation and extrapolation from general principles rather than being based on documented research findings, which would not meet the required standard of scientific accuracy.
Reactivity Modulations of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is a key center for chemical reactivity. Its nucleophilicity and basicity can be significantly altered, leading to a diverse range of chemical behaviors.
N-Oxidation and Subsequent Transformations
The oxidation of the pyridine nitrogen to form an N-oxide is a common strategy to modify the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles. semanticscholar.org
N-Oxidation:
The synthesis of this compound N-oxide can be achieved through oxidation of the parent pyridine. Common oxidizing agents for such transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. arkat-usa.org The choice of reagent and reaction conditions is crucial to achieve high yields and avoid unwanted side reactions. For 3-substituted pyridines, oxidation with m-CPBA has been reported to give the highest yields compared to other oxidizing agents. arkat-usa.org
Subsequent Transformations: Sigmatropic Rearrangements
Once formed, this compound N-oxide, being a 2-allyloxypyridine (B1265830) N-oxide derivative, is primed for fascinating intramolecular rearrangements. Thermal treatment of 2-allyloxypyridine N-oxides is known to induce concerted rsc.orgrsc.org and arkat-usa.orgarkat-usa.org sigmatropic rearrangements. arkat-usa.orgrsc.orgrsc.org These reactions are typically regiospecific. rsc.orgrsc.org
The rsc.orgrsc.org sigmatropic rearrangement would lead to the formation of N-(prop-2-en-1-yloxy)-2-pyridone derivatives, while the arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, a Claisen-type rearrangement, would yield 3-allyl-N-hydroxy-2-pyridone derivatives. The periselectivity between these two pathways is influenced by factors such as solvent polarity and reaction temperature. rsc.org
Below is a table summarizing the expected products from the thermal rearrangement of the N-oxide.
| Starting Material | Rearrangement Type | Product Name |
| This compound N-oxide | rsc.orgrsc.org Sigmatropic Rearrangement | 6-BROMO-5-(PROP-2-EN-1-YLOXY)-1-(PROP-2-EN-1-YLOXY)-PYRIDIN-2(1H)-ONE |
| This compound N-oxide | arkat-usa.orgarkat-usa.org Sigmatropic Rearrangement | 3-ALLYL-2-BROMO-5-(PROP-2-EN-1-YLOXY)-1-HYDROXYPYRIDIN-2(1H)-ONE |
Note: The exact substitution pattern on the resulting pyridone ring may vary, and the table presents a plausible outcome based on known rearrangements of similar structures.
Coordination Chemistry and Ligand Design with Pyridine Derivatives
The pyridine nitrogen atom, with its available lone pair of electrons, readily coordinates to metal ions, making pyridine and its derivatives common ligands in coordination chemistry. The electronic and steric properties of the substituents on the pyridine ring significantly influence the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes.
In the case of this compound, the presence of the electron-withdrawing bromine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen, thereby weakening its donor capacity compared to unsubstituted pyridine. Conversely, the alkoxy group at the 3-position is an electron-donating group, which could partially counteract the effect of the bromine atom.
This ligand can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The steric bulk of the substituents at the 2- and 3-positions will also play a role in the geometry of the resulting metal complexes. The design of novel ligands based on this scaffold could involve modification of the prop-2-en-1-yloxy group to introduce additional donor atoms, potentially leading to bidentate or tridentate ligands with interesting coordination modes.
Computational and Theoretical Investigations of 2 Bromo 3 Prop 2 En 1 Yloxy Pyridine and Analogues
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in understanding the fundamental properties of pyridine (B92270) derivatives. Density Functional Theory (DFT) is a prominent method used for these investigations, frequently employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. researchgate.netmdpi.com This functional, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), has proven effective in optimizing molecular geometries and predicting electronic and vibrational characteristics for a range of substituted pyridines. researchgate.netmdpi.comresearchgate.net
The conformational flexibility of molecules like 2-bromo-3-(prop-2-en-1-yloxy)pyridine, particularly the rotation around the C-O-C ether linkage, is critical to understanding its reactivity and interactions. While specific energetic data for the title compound is not detailed in the reviewed literature, the methodologies for such analyses are well-established. Theoretical studies on substituted pyridines and other flexible molecules often involve mapping the potential energy surface by systematically rotating dihedral angles to identify stable conformers and the energy barriers between them. nih.govmdpi.com
For example, conformational analyses of various organic molecules have successfully used DFT and ab initio methods to determine the relative stability of different conformers. nih.gov These calculations can predict whether a particular spatial arrangement is energetically favored, which has significant implications for the molecule's physical properties and biological interactions. nih.govmdpi.com Such studies on related pyridine derivatives have taken into account tautomeric and conformational equilibria to determine the most stable species in solution. mdpi.com
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods provide powerful tools to visualize and quantify these characteristics.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger gap indicates higher stability and lower reactivity. mdpi.com Computational studies on bromopyridine analogues have quantified these values. For 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO-LUMO gap was calculated to be 5.395 eV using DFT (B3LYP/6-311G(d,p)). researchgate.net A similar study on 3-bromo-2-hydroxypyridine (B31989) reported a HOMO-LUMO gap of approximately 6.197 eV (calculated from reported HOMO of -6.879 eV and LUMO of -0.682 eV). mdpi.com These values provide a quantitative measure of the electronic stability and reactivity of these related structures.
Table 1: Frontier Molecular Orbital Energies and Gaps for Bromopyridine Analogues
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-Bromo-3-hydroxy-6-methyl pyridine researchgate.net | B3LYP/6-311G(d,p) | -6.582 | -1.187 | 5.395 |
| 3-Bromo-2-hydroxypyridine mdpi.com | B3LYP/6-311++G(d,p) | -6.879 | -0.682 | 6.197 |
Note: Data is extracted from cited literature and may be subject to the specific computational models used in those studies.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.com These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green or yellow areas represent neutral or near-neutral potential.
In studies of bromopyridine analogues like 3-bromo-2-hydroxypyridine and 2-amino-3-bromo-5-nitropyridine, MEP analyses have been performed to understand their intermolecular interaction behavior. mdpi.comresearchgate.net For these molecules, the negative potential is generally localized over electronegative atoms like nitrogen and oxygen, highlighting these as sites for electrophilic interaction. mdpi.com The positive potential is typically found around hydrogen atoms, particularly those of amine or hydroxyl groups, marking them as sites for nucleophilic interaction. mdpi.comresearchgate.net This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals that align with classical chemical intuition. uni-muenchen.denih.gov This method is particularly useful for studying charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. researchgate.netnih.gov
Mechanistic Insights into Synthesis and Reactivity Pathways
Theoretical studies provide a powerful lens through which to understand the intricate mechanisms governing the formation and subsequent reactions of this compound. By modeling reaction coordinates, identifying transition states, and assessing the influence of the surrounding environment, computational chemistry illuminates the energetic landscapes of these transformations.
Transition State Analysis of Key Transformations
The synthesis of this compound and its subsequent reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, proceed through specific transition states that dictate the reaction kinetics and product distribution. While direct transition state analysis for this specific molecule is not extensively documented in the literature, insights can be drawn from computational studies on analogous pyridine functionalization reactions. nih.gov
Key synthetic steps likely involve the Williamson ether synthesis for the introduction of the prop-2-en-1-yloxy group and potential subsequent modifications at the bromine-substituted carbon. The reactivity of 2-bromopyridine (B144113) involves its reaction with butyllithium (B86547) to form 2-lithiopyridine, a versatile reagent in organic synthesis. wikipedia.org For reactions such as nucleophilic aromatic substitution (SNAr) at the C2 position, transition state analysis would typically model the approach of the nucleophile and the formation of the Meisenheimer complex, a stabilized anionic intermediate. The energy barrier to reach this transition state is influenced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the developing negative charge.
Analysis of Non-Covalent Interactions (NCI-RDG, Hirshfeld Surface Analysis)
Non-covalent interactions are fundamental in governing the supramolecular architecture, crystal packing, and physical properties of molecular solids like this compound. Computational tools such as Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) and Hirshfeld surface analysis provide detailed insights into the nature and strength of these interactions. scielo.org.mxphyschemres.org
NCI-RDG Analysis: This method allows for the visualization of non-covalent interactions in real space. youtube.com It is based on the electron density and its derivatives. The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weaker van der Waals interactions.
Red isosurfaces signify strong steric repulsion. youtube.com
Based on studies of analogous brominated pyridine derivatives, a significant portion of the intermolecular contacts for this compound is expected to be dominated by H···H, H···C/C···H, and H···Br/Br···H interactions. iucr.orgnih.gov The presence of the oxygen and nitrogen atoms would also lead to H···O/O···H and H···N/N···H contacts.
The following table presents representative data from Hirshfeld surface analyses of structurally related brominated heterocyclic compounds, illustrating the typical distribution of intermolecular contacts.
| Interaction Type | Contribution in 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine (%) iucr.org | Contribution in 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine (%) nih.gov |
| H···H | 48.1 | 35.9 |
| H···Br/Br···H | 15.0 | 10.8 |
| H···O/O···H | 12.8 | - |
| H···C/C···H | - | 12.4 |
| H···N/N···H | - | 7.5 |
| C···Br/Br···C | - | 5.9 |
| C···C | - | 5.5 |
| H···Cl/Cl···H | - | 15.0 |
These analyses collectively provide a detailed picture of the forces that govern the molecular self-assembly of this compound and its analogues in the solid state, influencing properties such as melting point, solubility, and polymorphism.
Role As a Precursor in Advanced Chemical Applications
Building Block in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of reactive sites on 2-bromo-3-(prop-2-en-1-yloxy)pyridine makes it an adept building block for the synthesis of fused heterocyclic systems, such as furo[3,2-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. nih.govcncb.ac.cn While numerous synthetic routes to furopyridines exist, many rely on multi-step or one-pot procedures involving Sonogashira couplings followed by heteroannulation. nih.gov
The structure of this compound is primed for intramolecular cyclization to form such fused systems. A common strategy involves a palladium-catalyzed intramolecular Heck reaction. In this hypothetical but chemically sound pathway, the palladium catalyst would oxidatively add to the carbon-bromine bond. The resulting organopalladium intermediate could then undergo an intramolecular insertion reaction with the double bond of the adjacent allyl group, leading to the formation of a new five-membered ring fused to the pyridine (B92270) core. Subsequent elimination of a palladium hydride species would yield the aromatic furo[3,2-b]pyridine (B1253681) skeleton. This approach provides a direct and efficient route to a complex heterocyclic system from a single, well-designed precursor.
Table 1: Potential Palladium-Catalyzed Reactions for Heterocycle Synthesis This table illustrates representative cross-coupling reactions that the 2-bromo position can undergo to build molecular complexity.
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Structure (Generic) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 2-Aryl-3-(allyloxy)pyridine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Substituted-3-(allyloxy)pyridine |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-(allyloxy)pyridine |
| Heck Coupling (Intermolecular) | Alkene | Pd(OAc)₂, Ligand, Base | 2-Alkenyl-3-(allyloxy)pyridine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 2-Amino-3-(allyloxy)pyridine |
Intermediate in the Development of Molecules for Material Science
Pyridine-containing heterocyclic compounds are integral components in the field of material science, particularly in the design of organic electronics. nih.gov They are often used in organic light-emitting diodes (OLEDs) as components of emissive materials, host materials, or charge-transporting layers. mdpi.comresearchgate.net The electron-deficient nature of the pyridine ring makes it suitable for electron-transporting materials. The development of advanced materials often requires the synthesis of highly conjugated π-systems, where properties like the emission wavelength, charge mobility, and thermal stability can be precisely tuned through chemical modification.
This compound serves as a key intermediate in the synthesis of such materials. The bromine atom at the 2-position is a critical reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.com These reactions allow for the straightforward introduction of various aromatic and heteroaromatic units, extending the π-conjugation of the molecule. For instance, coupling the bromopyridine with a pyreneboronic acid or a carbazole-derived stannane (B1208499) would generate a larger, conjugated system. The allyloxy group at the 3-position can be used for further modification to influence physical properties like solubility, morphology, or to act as a polymerizable unit for creating functional organic polymers. This ability to systematically build larger, functional molecules makes it a valuable intermediate for creating novel materials for applications in OLEDs and other organic electronic devices. researchgate.netrsc.org
Contribution to Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently create collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uk This approach is fundamental in the search for new biologically active compounds and chemical probes. cam.ac.uknih.gov A key principle of DOS is the use of a common molecular scaffold that can be elaborated through various reaction pathways to generate a library of distinct final products. nih.gov
This compound is an ideal precursor for DOS due to its two chemically orthogonal reactive sites. This allows for a divergent synthetic approach where different sets of reagents can be used to modify each site independently or sequentially.
Modification at the C2-Bromo Position: As detailed previously, this site can undergo a wide range of palladium-catalyzed cross-coupling reactions to introduce appendage diversity, attaching various aryl, alkyl, or amino groups.
Modification of the Allyl Group: The double bond of the allyl group can undergo reactions such as dihydroxylation, epoxidation, or addition reactions, introducing new functional groups and stereocenters. Furthermore, the entire allyloxy group can participate in Claisen rearrangement to introduce a substituent at the 4-position of the pyridine ring.
By combining reactions at both sites in a combinatorial fashion, a single starting material can give rise to a large and structurally varied library of compounds. For example, a Suzuki coupling at the bromo position followed by an epoxidation of the allyl group leads to a different molecular architecture than an initial dihydroxylation of the allyl group followed by a Stille coupling at the bromo position. This capacity to generate significant molecular diversity from one accessible precursor makes this compound a significant contributor to the goals of diversity-oriented synthesis. rsc.org
Table 2: Hypothetical Scheme for Diversity-Oriented Synthesis This table outlines a divergent reaction plan starting from this compound to generate a small library of structurally diverse compounds.
| Starting Material | Pathway A: Reaction at C2-Br | Intermediate A | Pathway B: Reaction on Allyl Group | Final Product |
|---|---|---|---|---|
| 2-Bromo-3-(allyloxy)pyridine | Suzuki Coupling (with Phenylboronic acid) | 2-Phenyl-3-(allyloxy)pyridine | Dihydroxylation (OsO₄, NMO) | 3-(2-Phenylpyridin-3-yloxy)propane-1,2-diol |
| 2-Bromo-3-(allyloxy)pyridine | Dihydroxylation (OsO₄, NMO) | 3-(2-Bromopyridin-3-yloxy)propane-1,2-diol | Suzuki Coupling (with Phenylboronic acid) | 3-(2-Phenylpyridin-3-yloxy)propane-1,2-diol |
| 2-Bromo-3-(allyloxy)pyridine | Sonogashira Coupling (with Phenylacetylene) | 2-(Phenylethynyl)-3-(allyloxy)pyridine | Epoxidation (m-CPBA) | 2-(Oxiran-2-ylmethyl)-3-(phenylethynyl)pyridine |
| 2-Bromo-3-(allyloxy)pyridine | Buchwald-Hartwig Amination (with Morpholine) | 4-(3-(Allyloxy)pyridin-2-yl)morpholine | Intramolecular Heck Reaction | Fused Tricyclic System |
Future Research Perspectives and Emerging Challenges in Pyridine Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Routes
A primary challenge in modern organic synthesis is the development of environmentally benign processes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. lookchem.com Traditional multi-step syntheses of functionalized pyridines often involve protecting groups and generate significant waste. Future research is intensely focused on greener alternatives such as one-pot multicomponent reactions, solvent-free synthesis, and the use of renewable feedstocks. nih.govresearchgate.netresearcher.life
For a molecule like 2-bromo-3-(prop-2-en-1-yloxy)pyridine, a conventional synthesis might involve the bromination of 3-hydroxypyridine (B118123), followed by O-alkylation with allyl bromide. google.com This two-step process, while effective, is not optimally atom-economical. Future sustainable routes could envision a one-pot assembly from simpler, more readily available precursors. For instance, strategies involving the catalytic cyclization of acyclic precursors or the de novo synthesis from feedstocks like glycerol (B35011) are being explored to produce the core pyridine (B92270) ring. researchgate.netresearchgate.net Microwave-assisted synthesis has also been recognized as a green chemistry tool that can lead to excellent yields, pure products, and short reaction times. nih.gov
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Parameter | Traditional Route (Hypothetical) | Future Atom-Economical Route (Projected) |
|---|---|---|
| Starting Materials | 3-Hydroxypyridine, Bromine, Allyl Bromide, Base | Acyclic aldehydes, ammonia (B1221849) source, allyl alcohol, bromine source |
| Number of Steps | 2-3 (including isolation) | 1 (One-pot reaction) |
| Key Principle | Stepwise functionalization | Multicomponent reaction / Catalytic annulation |
| Byproducts | Halide salts, potential for multiple halogenated side products | Primarily water |
| Atom Economy | Moderate | High |
Exploration of Novel Catalytic Systems for Functionalization
The direct functionalization of C-H bonds has become a powerful tool in organic synthesis, offering a more direct and less wasteful alternative to traditional cross-coupling reactions. beilstein-journals.orgnih.gov The pyridine ring is electron-deficient, which makes electrophilic substitution difficult, but it is a prime candidate for various transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.orgnih.gov For this compound, several positions are available for further elaboration.
Novel catalytic systems are emerging that promise unprecedented control over regioselectivity. While the C2 position of pyridines is often readily functionalized, targeting the distal C3 and C4 positions remains a significant challenge. nih.govnih.gov Future research will likely uncover catalysts, perhaps involving iridium, rhodium, or palladium, capable of selectively activating the C-H bonds at the C4, C5, or C6 positions of the pyridine ring. beilstein-journals.orgnih.gov Furthermore, photochemical and organocatalytic methods are providing new pathways for pyridine functionalization that proceed via radical mechanisms, offering reactivity patterns distinct from classical methods. acs.org
The functional groups already present on this compound offer multiple handles for diversification using novel catalysts:
The Bromine Atom: A versatile handle for established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which continue to be refined with more active and general catalyst systems.
The Allyl Group: A site for a wide array of catalytic transformations, including metathesis, dihydroxylation, and hydrofunctionalization.
Pyridine C-H Bonds: Prime targets for late-stage functionalization to introduce new substituents and rapidly build molecular complexity.
Table 2: Potential Catalytic Functionalizations of this compound
| Catalytic System | Reactive Site | Potential Transformation | Reference |
|---|---|---|---|
| Palladium/Phenanthroline | C4-H or C6-H | Direct Arylation | nih.gov |
| Rhodium(III) | C-H Bonds | Annulation with Alkynes | beilstein-journals.orgnih.gov |
| Photoredox Catalysis | Pyridine Ring | Radical Alkylation/Arylation | acs.orgnih.gov |
| Rare Earth Metal Complexes | C2-H | Ortho-alkylation | beilstein-journals.org |
Mechanistic Studies on Undiscovered Reactivity Patterns
A deep understanding of reaction mechanisms is crucial for the discovery of new transformations and the optimization of existing ones. While the fundamental reactivity of pyridines is well-established, new and unexpected reaction pathways continue to be uncovered, often through a combination of experimental and computational studies. acs.orgrsc.org
Future mechanistic investigations will likely focus on several key areas:
Radical Reactivity: The generation of pyridinyl radicals opens up new avenues for functionalization that diverge from traditional two-electron pathways. acs.org Understanding the behavior of these intermediates is key to developing novel synthetic methods.
Ring-Opening and Skeletal Editing: Recent studies have shown that the pyridine ring is not immutable. Under specific conditions, often mediated by reactive transition metal complexes, the pyridine ring can be opened or undergo "skeletal editing," where the nitrogen atom is replaced by a carbon atom, transforming the pyridine into a functionalized benzene (B151609) derivative. acs.orgnih.gov Applying such a strategy to this compound could yield novel carbocyclic structures.
Intramolecular Reactions: The allyl ether moiety in this compound could potentially participate in intramolecular reactions, such as cyclizations or rearrangements, catalyzed by transition metals or light, leading to the formation of fused heterocyclic systems.
Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for predicting reaction barriers, elucidating transition states, and rationalizing observed selectivity, thereby accelerating the discovery of new reactivity patterns. acs.orgrsc.orgnih.gov
Table 3: Known vs. Emerging Reactivity Patterns for Pyridines
| Reactivity Pattern | Description | Potential Application to Target Compound |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like Br) by a nucleophile. A well-established reaction. | Replacement of the C2-bromo group. |
| Electrophilic Aromatic Substitution (EAS) | Substitution by an electrophile. Generally difficult on the pyridine ring itself but feasible on activated derivatives like N-oxides. rsc.orgbhu.ac.in | Nitration or halogenation at C5, likely requiring N-oxide formation. bhu.ac.in |
| Pyridinyl Radical Coupling | SET reduction of a pyridinium (B92312) ion followed by coupling with a radical partner. An emerging pattern. acs.org | Functionalization at positions distinct from classical methods. |
| Skeletal Editing | Ring-opening followed by cyclization to replace the ring nitrogen with a different atom (e.g., carbon). A frontier concept. nih.gov | Conversion of the pyridine core into a substituted benzene ring. nih.gov |
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery of new drugs, catalysts, and materials requires the synthesis and evaluation of vast numbers of molecules. High-throughput screening (HTS) and automated synthesis are transforming this process by enabling the rapid execution and analysis of thousands of reactions in parallel. scienceintheclassroom.orgwikipedia.org Pyridine derivatives are ideal candidates for the creation of large compound libraries due to the versatility of the pyridine core.
A molecule like this compound is an excellent starting point for automated library generation. nih.govwhiterose.ac.uk An automated synthesis platform could use this scaffold and perform a series of parallel reactions, for example:
An array of Suzuki coupling reactions at the C2-bromo position using hundreds of different boronic acids. nih.gov
A matrix of catalytic additions across the allyl double bond.
A screening of various C-H activation conditions to functionalize the remaining positions on the ring.
These high-throughput experiments not only accelerate the discovery of molecules with desired properties but also provide vast amounts of data that can be used to train machine learning algorithms to predict reaction outcomes and optimize conditions. scienceintheclassroom.org This synergy between automation, HTS, and data science represents a major frontier in chemical research, enabling the exploration of chemical space on an unprecedented scale. nih.govacs.org
Table 4: Hypothetical High-Throughput Experimentation Workflow
| Step | Action | Technology Used | Outcome |
|---|---|---|---|
| 1. Plating | Dispense this compound into 1536-well microtiter plates. | Robotic liquid handlers | Standardized starting material plates |
| 2. Reagent Addition | Add a diverse library of boronic acids and a matrix of different palladium catalysts/ligands/bases. | Automated liquid and solid dispensers | ~1500 unique reaction mixtures |
| 3. Reaction | Incubate plates under controlled temperature and atmosphere. | Automated incubation stations | Parallel synthesis of a compound library |
| 4. Analysis | Rapidly analyze each well for product formation and yield. | High-throughput mass spectrometry (MS) or UPLC | Identification of successful reaction conditions and novel products |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-3-(prop-2-en-1-yloxy)pyridine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Alkylation of 3-hydroxypyridine : React 3-hydroxypyridine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC to avoid over-alkylation .
- Bromination Post-Functionalization : Introduce bromine after installing the allyloxy group using NBS (N-bromosuccinimide) in a radical-initiated process (e.g., AIBN in CCl₄ at reflux). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Considerations : Optimize solvent polarity and temperature to minimize side reactions like polymerization of the allyloxy group.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH₂-) and pyridine ring protons (δ 7.0–8.5 ppm). Bromine’s electronegativity deshields adjacent carbons, observable in ¹³C NMR .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to confirm molecular ion peaks (m/z ≈ 228 for [M+H]⁺).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., allyloxy orientation) for crystalline derivatives .
Q. How do the electronic properties of bromine and allyloxy substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Bromine : Acts as a strong electron-withdrawing group, activating the pyridine ring at the ortho/para positions. Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ to replace bromine with aryl/vinyl groups .
- Allyloxy Group : Electron-donating via resonance, deactivating the meta position. Protect the allyloxy group (e.g., with TBSCl) during bromine substitution to prevent elimination .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at the bromine site versus the allyloxy group during derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily mask the allyloxy group with tert-butyldimethylsilyl (TBS) ethers to direct cross-coupling reactions exclusively to the bromine site .
- Catalyst Tuning : Use Pd-catalyzed conditions (e.g., Pd(OAc)₂ with SPhos ligand) for selective C-Br activation over C-O bond cleavage .
- Table : Comparison of Selectivity in Cross-Coupling Reactions
| Catalyst System | Reaction Site (Br vs. Allyloxy) | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Br (exclusive) | 85 | |
| NiCl₂(dppe), Zn, THF | Allyloxy (partial cleavage) | 60 |
Q. How can computational modeling (e.g., DFT) predict reaction pathways for cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to evaluate energy barriers for different aryl boronic acids. Use Gaussian09 with B3LYP/6-31G(d) basis set.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates. Compare with experimental yields to validate models .
Q. What experimental approaches resolve contradictions in reported yield data across alkylation protocols?
- Methodological Answer :
- Controlled Replication : Repeat literature procedures under inert atmosphere (N₂/Ar) to exclude oxygen-mediated side reactions.
- Variable Analysis : Systematically vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and temperature. For example, DMF at 80°C improves yields by 20% compared to DMSO due to better solubility of intermediates .
- Statistical DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., catalyst loading, solvent ratio) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
